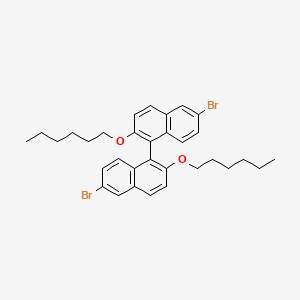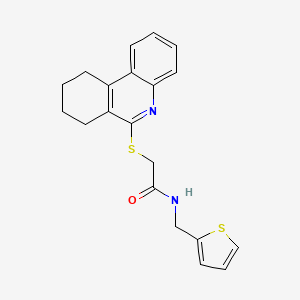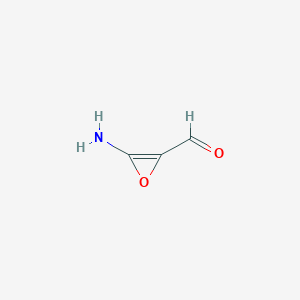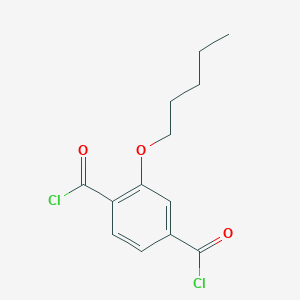![molecular formula C14H15ClN2O2 B12577233 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride CAS No. 581785-06-0](/img/structure/B12577233.png)
1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 1-{2-[(hidroximetil)amino]-2-oxoethyl}-4-fenilpiridin-1-io es un complejo compuesto orgánico con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un ion piridinio, un grupo fenilo y una porción hidroximetilamino. Su fórmula química es C14H15ClN2O2 y se utiliza a menudo en la investigación debido a sus versátiles propiedades químicas.
Métodos De Preparación
La síntesis del cloruro de 1-{2-[(hidroximetil)amino]-2-oxoethyl}-4-fenilpiridin-1-io normalmente implica múltiples pasos, incluida la formación del ion piridinio y la introducción del grupo hidroximetilamino. Una ruta sintética común implica la reacción de 4-fenilpiridina con cloruro de cloroacetilo para formar un intermedio, que luego se hace reaccionar con hidroxilamina para introducir el grupo hidroximetilamino. El paso final implica la cuaternización del nitrógeno de la piridina con un agente alquilante adecuado para formar el ion piridinio.
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de síntesis automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El cloruro de 1-{2-[(hidroximetil)amino]-2-oxoethyl}-4-fenilpiridin-1-io experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetil se puede oxidar para formar un grupo carboxilo.
Reducción: El ion piridinio se puede reducir a un derivado de piridina.
Sustitución: El ion cloruro se puede sustituir por otros nucleófilos, como los iones hidróxido o alcóxido.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el hidróxido de sodio. Los principales productos formados a partir de estas reacciones incluyen derivados carboxilados, compuestos de piridina reducidos y sales de piridinio sustituidas.
Aplicaciones Científicas De Investigación
El cloruro de 1-{2-[(hidroximetil)amino]-2-oxoethyl}-4-fenilpiridin-1-io tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: El compuesto se utiliza en ensayos bioquímicos y como sonda para estudiar la actividad enzimática.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción del cloruro de 1-{2-[(hidroximetil)amino]-2-oxoethyl}-4-fenilpiridin-1-io implica su interacción con varios objetivos moleculares. El ion piridinio puede interactuar con sitios nucleófilos en enzimas y proteínas, lo que lleva a la inhibición o activación de su actividad. El grupo hidroximetilamino puede formar enlaces de hidrógeno con moléculas biológicas, afectando su estructura y función. Los efectos del compuesto están mediados a través de vías que involucran la inhibición enzimática, la modificación de proteínas y la transducción de señales.
Comparación Con Compuestos Similares
El cloruro de 1-{2-[(hidroximetil)amino]-2-oxoethyl}-4-fenilpiridin-1-io se puede comparar con compuestos similares como:
Tris(hidroximetil)aminometano: Conocido por su capacidad tamponadora en ensayos bioquímicos.
4-Fenilpiridina: Un precursor en la síntesis de varias sales de piridinio.
Cloruro de N-metilpiridinio: Utilizado en síntesis orgánica y como catalizador de transferencia de fase.
La singularidad del cloruro de 1-{2-[(hidroximetil)amino]-2-oxoethyl}-4-fenilpiridin-1-io radica en sus características estructurales combinadas, que confieren una reactividad química y una actividad biológica distintas.
Propiedades
Número CAS |
581785-06-0 |
|---|---|
Fórmula molecular |
C14H15ClN2O2 |
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
N-(hydroxymethyl)-2-(4-phenylpyridin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-11-15-14(18)10-16-8-6-13(7-9-16)12-4-2-1-3-5-12;/h1-9,17H,10-11H2;1H |
Clave InChI |
PXEOAWMKWLKDKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)NCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)

![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
![8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline](/img/structure/B12577204.png)

![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)

![Phenol, 4-[(triphenylmethyl)thio]-](/img/structure/B12577227.png)
